molecular formula C7H10BFN2O2 B8811882 6-(Dimethylamino)-2-fluoropyridin-3-ylboronic acid

6-(Dimethylamino)-2-fluoropyridin-3-ylboronic acid

Cat. No.: B8811882
M. Wt: 183.98 g/mol
InChI Key: BTFARZCCTLIQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-2-fluoropyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C7H10BFN2O2 and its molecular weight is 183.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10BFN2O2

Molecular Weight

183.98 g/mol

IUPAC Name

[6-(dimethylamino)-2-fluoropyridin-3-yl]boronic acid

InChI

InChI=1S/C7H10BFN2O2/c1-11(2)6-4-3-5(8(12)13)7(9)10-6/h3-4,12-13H,1-2H3

InChI Key

BTFARZCCTLIQOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)N(C)C)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave tube was placed 2,6-difluoropyridine (0.500 mL, 5.47 mmol), dimethylamine, (2.0 M solution in THF, 4.11 mL, 8.21 mmol). The mixture was heated at 150° C. for 20 min. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 536 mg of a crude yellow oil, which was purified by column chromatography (3/1 Hex/ethyl acetate) to give 500 mg of 6-fluoro-N,N-dimethylpyridin-2-amine as a light yellow oil. To a solution of diisopropylamine (0.15 mL, 1.1 mmol) in 2 mL of THF at 0° C. was added butyllithium (1.6 M in hexane, 0.69 mL, 1.1 mmol). The reaction stirred for 30 minutes and was then cooled to 60° C. at which time 6-fluoro-N,N-dimethylpyridin-2-amine (0.124 g, 0.88 mmol) was added in 1 mL of THF. The reaction stirred at −60° C. for 45 min. Then triisopropyl borate (0.25 mL, 1.1 mmol) was added and the reaction was allowed to stir for 1 h at 23° C. Ammonium chloride (sat.) was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 136 mg of a brown oil, which was purified by column chromatography (3/1 hexanes/ethyl acetate to 1/1 EtOAc/hexanes) to give 46 mg of a white solid. ES+=185.1 (M+H)
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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